5-(Methylsulfonyl)-1H-indazole

RSV Antiviral Fusion Inhibitor

Procure CAS 1173999-87-5 as the essential core building block for RSV fusion inhibitors with demonstrated oral efficacy (1.6 log viral load reduction) and GyrB-targeted antibacterials (IC50 0.22 μM). This 5-methylsulfonyl indazole scaffold provides 6.4-fold superior potency over 5-bromo analogs. In-class substitution is not feasible—generic indazole cores result in complete loss of antiviral activity (EC50 >50 μM). Exact procurement of this specific CAS is mandatory for reproducing published lead series.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 1173999-87-5
Cat. No. B1403292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)-1H-indazole
CAS1173999-87-5
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
InChIKeyVLCCXHFNVCNWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfonyl)-1H-indazole (CAS 1173999-87-5): Core Scaffold Procurement Guide for RSV Fusion Inhibitor and Kinase Inhibitor Development


5-(Methylsulfonyl)-1H-indazole (CAS 1173999-87-5) is a C5-substituted indazole heterocycle bearing an electron-withdrawing methylsulfonyl (-SO₂CH₃) moiety. This compound is not primarily a final bioactive agent but serves as a critical synthetic building block and core scaffold for the construction of pharmacologically active analogs . The indazole nucleus is recognized as a bioisostere of phenol and indole, offering enhanced lipophilicity and reduced susceptibility to phase I and phase II metabolism . Within published structure-activity relationship (SAR) programs, the methylsulfonyl substitution at the 5-position has been directly associated with the optimization of antiviral potency against respiratory syncytial virus (RSV) and favorable oral pharmacokinetic (PK) properties in preclinical models, distinguishing this scaffold from unsubstituted or differently substituted indazole cores [1].

Why Generic 5-Substituted Indazoles Cannot Substitute for 5-(Methylsulfonyl)-1H-indazole (CAS 1173999-87-5) in RSV and Kinase Programs


In-class substitution of indazole derivatives is not feasible due to extreme divergence in biological activity and physicochemical parameters driven by the specific electron-withdrawing or electron-donating nature of the C5 substituent. The methylsulfonyl group (-SO₂CH₃) imparts a distinct combination of strong inductive electron withdrawal and moderate lipophilicity that directly impacts target binding and metabolic stability. SAR data from RSV fusion inhibitor programs demonstrate that replacing this specific 5-methylsulfonyl moiety with a hydrogen atom (unsubstituted indazole) results in complete loss of measurable antiviral activity (EC₅₀ >50 μM vs. 0.053 μM) [1]. Similarly, in kinase inhibitor contexts, modifications to the 5-position profoundly alter selectivity profiles and potency, as documented in GyrB ATPase and TTK kinase optimization campaigns [2][3]. Therefore, procurement of the exact 5-(Methylsulfonyl)-1H-indazole building block (CAS 1173999-87-5) is mandatory for reproducing published lead series or synthesizing claimed patent compounds, as generic indazole cores will not recapitulate the reported biological profiles.

5-(Methylsulfonyl)-1H-indazole (CAS 1173999-87-5): Quantitative Differentiation Evidence vs. 5-Unsubstituted and 5-Halogenated Indazole Analogs


RSV Antiviral Potency: 5-Methylsulfonyl Indazole Core vs. 5-Unsubstituted Indazole

In a direct head-to-head comparison within the same RSV CPE (cytopathic effect) assay system, a methylsulfonyl indazole-derived compound (compound 47, which incorporates the 5-methylsulfonyl-1H-indazole core) demonstrated potent antiviral activity (EC₅₀ = 0.053 μM). In stark contrast, the unsubstituted indazole analog (compound 36, lacking any substituent at the 5-position) exhibited no measurable antiviral activity at concentrations up to 50 μM (EC₅₀ >50 μM) [1]. This >940-fold difference in potency establishes that the 5-methylsulfonyl substituent is an absolute requirement for RSV fusion inhibition within this chemotype.

RSV Antiviral Fusion Inhibitor CPE Assay

In Vivo Oral Efficacy: 5-Methylsulfonyl Indazole Series vs. Benchmark RSV Fusion Inhibitor VP-14637

The methylsulfonyl indazole series demonstrates quantifiable oral efficacy that overcomes a key limitation of earlier RSV fusion inhibitors. The benchmark fusion inhibitor VP-14637 suffers from poor oral bioavailability and is consequently restricted to inhaled delivery formulation [1]. In contrast, a lead compound derived from the 5-(methylsulfonyl)-1H-indazole scaffold (compound 47) achieved a statistically significant 1.6 log₁₀ unit reduction in viral lung load when administered orally at 25 mg/kg BID in a BALB/c mouse RSV infection model [2]. This oral efficacy profile represents a class-level advantage of the methylsulfonyl indazole core over previous RSV fusion inhibitor chemotypes that lack oral exposure.

RSV Oral Bioavailability In Vivo Efficacy Mouse Model

GyrB ATPase Inhibition: 5-Methylsulfonyl Indazole vs. 5-Bromo and 5-Nitro Analogs

Within a kinase inhibitor SAR program targeting bacterial GyrB ATPase, a direct comparison of 5-substituted indazole derivatives revealed differential activity based on the C5 substituent. The 5-methylsulfonyl analog exhibited an IC₅₀ of 0.22 μM in the GyrB ATPase assay. For comparison, the 5-bromo substituted analog showed an IC₅₀ of 1.4 μM, representing a 6.4-fold reduction in potency, while the 5-nitro substituted analog was substantially less active with an IC₅₀ of 31 μM (140-fold less potent) [1]. These data, derived from the same assay under identical conditions, demonstrate that the methylsulfonyl group provides intermediate-to-favorable potency in this target class relative to halogen or nitro substitution.

GyrB Antibacterial Kinase Inhibitor ATPase

Kinase Selectivity Profile: Methylsulfonyl-Containing Indazole vs. Sulfamoylphenyl-Containing Indazole Scaffolds

Indazole scaffolds substituted at the 5-position with different functional groups exhibit divergent kinase selectivity fingerprints. Compounds built upon the 5-(methylsulfonyl)-1H-indazole core (such as those in the GyrB and RSV series) have been profiled for kinase inhibition and show measurable but moderate activity against kinases such as GSK-3β (Ki >5450 nM) [1]. In contrast, indazole scaffolds bearing 5-sulfamoylphenyl moieties, as exemplified by compound 72 (CFI-400936), demonstrate potent and selective inhibition of TTK kinase (IC₅₀ = 3.6 nM) with demonstrated in vivo xenograft efficacy [2]. This class-level comparison indicates that the 5-methylsulfonyl indazole core is more suitable for antiviral programs (RSV) and certain antibacterial kinase targets (GyrB), whereas 5-sulfamoylphenyl-substituted indazoles represent a distinct class optimized for mitotic kinase (TTK) inhibition in oncology. Procurement decisions should therefore be guided by the intended therapeutic target.

Kinase Selectivity TTK Cancer Off-target

Recommended Procurement and Application Scenarios for 5-(Methylsulfonyl)-1H-indazole (CAS 1173999-87-5) Based on Quantitative Evidence


Synthesis of Orally Bioavailable RSV Fusion Inhibitors

Procure CAS 1173999-87-5 as the essential core building block for constructing RSV fusion inhibitors with demonstrated oral efficacy. Published data show that compounds derived from this scaffold achieve 1.6 log₁₀ viral load reduction in mouse RSV models following oral administration, a property not shared by unsubstituted indazole cores or earlier inhaled-only RSV fusion inhibitors like VP-14637 [1].

GyrB ATPase Inhibitor Development for Antibacterial Programs

Utilize 5-(Methylsulfonyl)-1H-indazole for GyrB-targeted antibacterial research. The 5-methylsulfonyl analog (IC₅₀ = 0.22 μM) offers 6.4-fold superior potency compared to the 5-bromo analog (IC₅₀ = 1.4 μM) and 140-fold superiority over the 5-nitro analog (IC₅₀ = 31 μM) in GyrB ATPase inhibition, making this the preferred building block for optimizing potency in this target class [2].

Kinase Inhibitor Scaffold for Antiviral and Antibacterial Target Classes

Employ 5-(Methylsulfonyl)-1H-indazole in kinase inhibitor programs directed toward antiviral (RSV) or antibacterial (GyrB) targets. In contrast to 5-sulfamoylphenyl indazole scaffolds that are optimized for oncology targets like TTK kinase (IC₅₀ = 3.6 nM) [3], the 5-methylsulfonyl core provides a differentiated selectivity profile better suited to non-oncology kinase applications [4].

Medicinal Chemistry SAR Expansion and Scaffold Hopping

Use CAS 1173999-87-5 as a starting point for SAR expansion in antiviral and antibacterial programs. The methylsulfonyl group serves as a key pharmacophoric element for RSV fusion inhibition, where its removal (unsubstituted indazole) results in complete loss of activity (EC₅₀ >50 μM) [1]. Further derivatization at the N1 and C3 positions may yield analogs with improved potency or altered selectivity while preserving the essential 5-methylsulfonyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Methylsulfonyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.